molecular formula C11H17BrN2O3 B1447522 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 1501196-59-3

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B1447522
CAS No.: 1501196-59-3
M. Wt: 305.17 g/mol
InChI Key: ZUXLYBDYZOJPLY-UHFFFAOYSA-N
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Description

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a diethoxyethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Diethoxyethyl Group: The brominated pyrrole is then reacted with 2,2-diethoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the diethoxyethyl group at the nitrogen atom.

    Formation of Carboxamide: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group at the 2-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxyethyl group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrrole-2,5-dicarboxamide or other oxidized derivatives.

    Reduction Products: Reduction can yield pyrrole-2-carboxamide or other reduced forms of the compound.

Scientific Research Applications

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the diethoxyethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
  • 4-chloro-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
  • 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylic acid

Uniqueness

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the diethoxyethyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLYBDYZOJPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=CC(=CN1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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